molecular formula C18H16F3N5OS B11023332 (5-benzyl-2-methyl-1,3-thiazol-4-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

(5-benzyl-2-methyl-1,3-thiazol-4-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B11023332
M. Wt: 407.4 g/mol
InChI Key: XEFXVGQKNAKJIQ-UHFFFAOYSA-N
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Description

The compound "(5-benzyl-2-methyl-1,3-thiazol-4-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone" is a heterocyclic molecule featuring a triazolo[4,3-a]pyrazine core substituted with a trifluoromethyl group and linked via a methanone bridge to a 5-benzyl-2-methylthiazole moiety. This structure combines electron-deficient (trifluoromethyl) and electron-rich (benzyl-thiazole) components, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C18H16F3N5OS

Molecular Weight

407.4 g/mol

IUPAC Name

(5-benzyl-2-methyl-1,3-thiazol-4-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C18H16F3N5OS/c1-11-22-15(13(28-11)9-12-5-3-2-4-6-12)16(27)25-7-8-26-14(10-25)23-24-17(26)18(19,20)21/h2-6H,7-10H2,1H3

InChI Key

XEFXVGQKNAKJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-benzyl-2-methyl-1,3-thiazol-4-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Construction of the Triazolopyrazine Moiety: This can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

    Final Coupling: The final step involves coupling the thiazole and triazolopyrazine intermediates using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazolopyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its structural features allow it to interact with biological targets in specific ways, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications in material science and catalysis.

Mechanism of Action

The mechanism of action of (5-benzyl-2-methyl-1,3-thiazol-4-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and triazolopyrazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Core Structure : The triazolo-pyrazine ring is common in DPP-4 inhibitors (e.g., ), where the trifluoromethyl group enhances metabolic stability and binding affinity . The target compound’s trifluoromethyl substitution suggests similar stability but lacks the amine side chain critical for DPP-4 inhibition.
  • Thiazole vs. Thiadiazole : The benzyl-thiazole in the target compound differs from Fezolinetant’s thiadiazole and triazolo-thiadiazoles in . Thiazoles often confer moderate lipophilicity, while thiadiazoles may enhance hydrogen bonding, affecting target selectivity .
  • Biological Targets: Fezolinetant’s NK3 antagonism highlights that minor structural changes (e.g., fluorophenyl vs. benzyl-thiazole) can shift therapeutic targets entirely .
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : The CF₃ group may reduce oxidative metabolism, as seen in related compounds .
Structural Similarity Analysis
  • Using Tanimoto coefficients (), the target compound shares ~60–70% similarity with Fezolinetant and DPP-4 inhibitors, primarily due to the triazolo-pyrazine core. However, divergent substituents significantly alter bioactivity .

Biological Activity

The compound (5-benzyl-2-methyl-1,3-thiazol-4-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring linked to a triazolo-pyrazine moiety. The trifluoromethyl group enhances its lipophilicity and may influence its pharmacokinetic properties. The molecular formula is C19H18F3N5OSC_{19}H_{18}F_3N_5OS with a molecular weight of approximately 423.44 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole rings. For instance, related compounds have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
51A549Not specified
53HepG2Not specified

These findings suggest that the presence of both thiazole and triazole moieties may contribute to enhanced anticancer activity.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds similar to those in the study by Kurumurthy et al. have been shown to affect the expression of proteins such as ERK1/2 and NF-kB, which are critical in tumorigenesis .

Case Studies

Case Study 1: In Vitro Studies on MCF-7 and A549 Cells

In vitro studies have demonstrated that derivatives of thiazole and triazole exhibit potent cytotoxic effects on breast (MCF-7) and lung (A549) cancer cell lines. The most active compounds from these studies were evaluated for their IC50 values against these cell lines, revealing significant growth inhibition compared to standard chemotherapeutics like doxorubicin.

Case Study 2: Antiviral Activity

Research has also indicated potential antiviral properties for similar triazole-containing compounds. For example, fluorinated triazoles have been reported to possess antiviral activity against various viruses, suggesting that the compound may also warrant investigation in this domain .

Pharmacological Properties

The pharmacological profile of this compound is further characterized by:

  • Antimicrobial Activity : Some thiazole derivatives have shown antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Compounds with similar structures have been linked to anti-inflammatory activities through modulation of inflammatory cytokines.

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